molecular formula C13H12N4O2S2 B5521536 5-methyl-N-(3-pyridinylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

5-methyl-N-(3-pyridinylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B5521536
M. Wt: 320.4 g/mol
InChI Key: RTECBCHECJDJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(3-pyridinylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H12N4O2S2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.04016799 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antimicrobial Activity : A study by El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis of various heterocycles, including those based on sulfonamides, and their antimicrobial activities. This research contributes to understanding the synthesis processes and potential antimicrobial applications of compounds like 5-methyl-N-(3-pyridinylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide (El‐Emary, Al-muaikel, & Moustafa, 2002).

Biological Active Sulfonamide-based Compounds

  • Recent Advances in Biological Active Sulfonamide-based Hybrids : Ghomashi et al. (2022) reviewed the recent advances in two-component sulfonamide hybrids, including those with pyrazole, pyrrole, and other active pharmaceutical scaffolds. These compounds, including sulfonamide derivatives, exhibit various pharmacological activities, highlighting the broad potential applications in medicinal chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Antitubercular and Antimicrobial Agents

  • Antimicrobial and Antitubercular Activity of Sulfonamide Derivatives : Shingare et al. (2022) conducted research on benzene sulfonamide pyrazole oxadiazole derivatives, examining their antimicrobial and antitubercular activities. This study highlights the potential of sulfonamide derivatives in treating microbial and tubercular infections (Shingare et al., 2022).

Antibacterial Applications

  • Synthesis and Antibacterial Evaluation of Novel Compounds : Azab, Youssef, and El‐Bordany (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, evaluating their potential as antibacterial agents. This study is significant for understanding how modifications in sulfonamide structures can lead to effective antibacterial compounds (Azab, Youssef, & El‐Bordany, 2013).

Antiviral Activity

  • Antiviral Activity of Thiadiazole Sulfonamides : Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives and evaluated their antiviral activity, particularly against the tobacco mosaic virus. This suggests the potential use of similar sulfonamide compounds in antiviral applications (Chen et al., 2010).

Properties

IUPAC Name

5-methyl-N-(pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c1-9-4-5-11-12(17-20-16-11)13(9)21(18,19)15-8-10-3-2-6-14-7-10/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTECBCHECJDJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.